molecular formula C11H11FO2 B15326657 3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one

3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B15326657
M. Wt: 194.20 g/mol
InChI Key: YRWQLSIQSKCSQF-BQYQJAHWSA-N
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Description

3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one (CAS 1607062-56-5) is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 4-fluorophenyl group at position 1 and an ethoxy substituent at position 2. Chalcones like this are synthesized via Claisen-Schmidt condensation, typically using KOH in ethanol, as seen in analogous compounds .

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

(E)-3-ethoxy-1-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C11H11FO2/c1-2-14-8-7-11(13)9-3-5-10(12)6-4-9/h3-8H,2H2,1H3/b8-7+

InChI Key

YRWQLSIQSKCSQF-BQYQJAHWSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC=C(C=C1)F

Canonical SMILES

CCOC=CC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reactions: One common method involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

  • Cross-Coupling Reactions: Another approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 4-fluorophenyl with an ethoxy-substituted alkenone.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution Reactions: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of anti-inflammatory and anticancer agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Structural Modifications and Substituent Effects

Key Compounds for Comparison :

Compound 2n : (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (IC₅₀ = 25.07 μM) .

Compound 3c : (2E)-1-ferrocenyl-3-(4-fluorophenyl)-prop-2-en-1-one (ED₅₀ = 29.9 mg L⁻¹ vs. A. solani) .

Compound 2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (IC₅₀ = 4.703 μM) .

Compound from : (2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (CAS 1287402-67-8) .

Substituent Impact on Activity :
  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group (electron-withdrawing) in 3-Ethoxy-1-(4-fluorophenyl)prop-2-en-1-one contrasts with the methoxy (electron-donating) or bromine (electron-withdrawing) substituents in compounds like 2j and 2n. In antifungal studies, compound 3c (ferrocenyl substitution) showed moderate activity (ED₅₀ = 29.9 mg L⁻¹), suggesting that bulky substituents like ferrocene may hinder target binding compared to smaller groups like ethoxy .
  • Positional Effects :

    • Substituents at the para position of ring B (e.g., fluorine in this compound) are associated with higher potency. For instance, compound 2j (4-fluorophenyl at ring B) has an IC₅₀ of 4.703 μM, while methoxy substitution (as in 2p) increases IC₅₀ to 70.79 μM .
Antifungal and Antimicrobial Activity :
Compound Target Organism Activity (ED₅₀/IC₅₀) Key Substituents
3-Ethoxy-1-(4-FP)prop-2-en-1-one* Not reported N/A 4-Fluorophenyl (B), Ethoxy (A)
Compound 3c Alternaria solani 29.9 mg L⁻¹ Ferrocenyl (A), 4-Fluorophenyl (B)
Compound 2n Enzymatic inhibition 25.07 μM 4-Fluorophenyl (B), Iodo, Methoxy (A)
Compound 2j Enzymatic inhibition 4.703 μM 4-Fluorophenyl (B), Bromo, Iodo (A)

Physical and Crystallographic Properties

  • Dihedral Angles: In 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-prop-2-en-1-one, the dihedral angle between aromatic rings is ~47–50° .
  • Solubility :
    • Ethoxy groups generally improve solubility in organic solvents compared to halogens like iodine or bromine, which could enhance bioavailability .

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